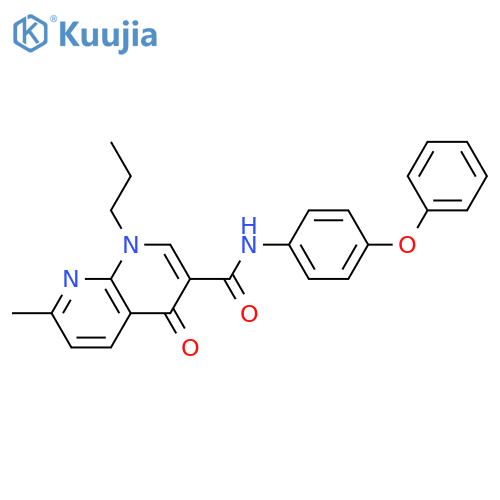Cas no 1251564-30-3 (7-methyl-4-oxo-N-(4-phenoxyphenyl)-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide)
7-メチル-4-オキソ-N-(4-フェノキシフェニル)-1-プロピル-1,4-ジヒドロ-1,8-ナフチリジン-3-カルボキサミドは、1,8-ナフチリジン骨格を有する高選択性化合物です。この分子は、特異的な薬理学的ターゲットとの親和性が高く、医薬品中間体としての応用が期待されます。カルボキサミド基とフェノキシフェニル基の組み合わせにより、優れた分子安定性と溶解性を示します。また、プロピル基の導入が代謝耐性を向上させ、生体利用効率の最適化に寄与します。結晶性に優れ、精製プロセスの効率化が可能な点も特徴です。創薬研究におけるリード化合物として、構造活性相関(SAR)解析に有用な特性を備えています。

1251564-30-3 structure
商品名:7-methyl-4-oxo-N-(4-phenoxyphenyl)-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide
CAS番号:1251564-30-3
MF:C25H23N3O3
メガワット:413.468425989151
CID:5396508
7-methyl-4-oxo-N-(4-phenoxyphenyl)-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 7-methyl-4-oxo-N-(4-phenoxyphenyl)-1-propyl-1,8-naphthyridine-3-carboxamide
- 7-methyl-4-oxo-N-(4-phenoxyphenyl)-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide
-
- インチ: 1S/C25H23N3O3/c1-3-15-28-16-22(23(29)21-14-9-17(2)26-24(21)28)25(30)27-18-10-12-20(13-11-18)31-19-7-5-4-6-8-19/h4-14,16H,3,15H2,1-2H3,(H,27,30)
- InChIKey: BEVUETJUASGTPJ-UHFFFAOYSA-N
- ほほえんだ: N1(CCC)C2=C(C=CC(C)=N2)C(=O)C(C(NC2=CC=C(OC3=CC=CC=C3)C=C2)=O)=C1
7-methyl-4-oxo-N-(4-phenoxyphenyl)-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3406-0991-1mg |
7-methyl-4-oxo-N-(4-phenoxyphenyl)-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide |
1251564-30-3 | 1mg |
$54.0 | 2023-09-10 |
7-methyl-4-oxo-N-(4-phenoxyphenyl)-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide 関連文献
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
1251564-30-3 (7-methyl-4-oxo-N-(4-phenoxyphenyl)-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide) 関連製品
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
